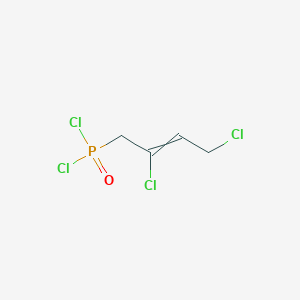
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride is a chemical compound with the molecular formula C4H6Cl3OP It is a member of the organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride typically involves the reaction of 2,4-dichlorobut-2-ene with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
2,4-Dichlorobut-2-ene+Phosphorus trichloride→(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Substitution Reactions: The major products include substituted phosphonic dichlorides and phosphonic acids.
Oxidation Reactions: The primary products are phosphonic acid derivatives.
Reduction Reactions: The main products are phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride is used as a reagent in the synthesis of various organophosphorus compounds
Biology
The compound has potential applications in biology as a precursor for the synthesis of biologically active molecules. It can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine
In medicine, this compound may be used in the development of pharmaceuticals. Its derivatives can act as enzyme inhibitors or receptor modulators, providing therapeutic benefits for various diseases.
Industry
Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it suitable for applications in polymer chemistry and materials engineering.
Mechanism of Action
The mechanism of action of (2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The pathways involved in its action include:
Covalent Bond Formation: The compound reacts with nucleophilic groups, such as hydroxyl or amino groups, to form stable covalent bonds.
Enzyme Inhibition: By modifying the active sites of enzymes, the compound can inhibit their catalytic activity.
Receptor Modulation: The compound can interact with receptors on cell surfaces, altering their signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid: A simpler compound with the formula H3PO3, used in various industrial and agricultural applications.
Phosphine Oxides: Compounds with the general formula R3P=O, used as ligands in catalysis and as flame retardants.
Phosphonates: Derivatives of phosphonic acid with the general formula RPO(OH)2, used in medicine and agriculture.
Uniqueness
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride is unique due to its specific structure, which allows it to undergo a wide range of chemical reactions Its ability to form stable covalent bonds with nucleophilic sites makes it a valuable reagent in synthetic chemistry
Properties
CAS No. |
39143-51-6 |
|---|---|
Molecular Formula |
C4H5Cl4OP |
Molecular Weight |
241.9 g/mol |
IUPAC Name |
2,4-dichloro-1-dichlorophosphorylbut-2-ene |
InChI |
InChI=1S/C4H5Cl4OP/c5-2-1-4(6)3-10(7,8)9/h1H,2-3H2 |
InChI Key |
ZHQDVSMRDLBPPP-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(CP(=O)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




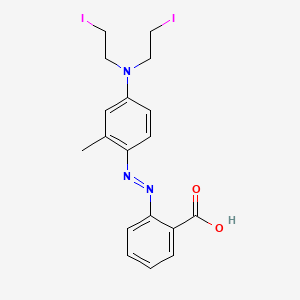

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
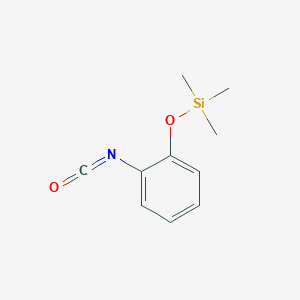
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
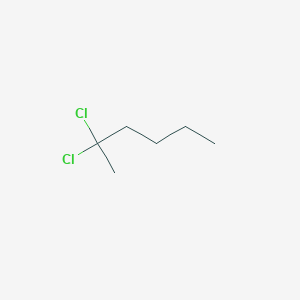
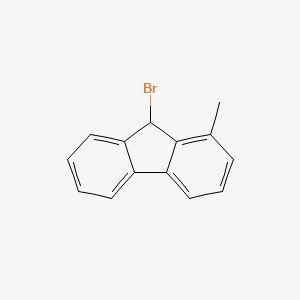
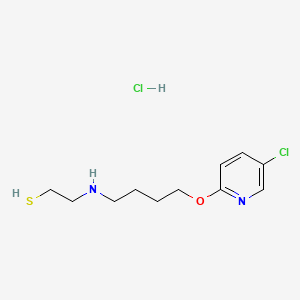
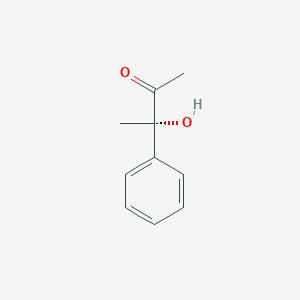


propanedioate](/img/structure/B14673634.png)
